

Section 1: Compound Identification and Physicochemical Properties

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Compound of Interest

Compound Name: *3-(5-Bromopyridin-3-yl)-3-oxopropanenitrile*

CAS No.: *887594-04-9*

Cat. No.: *B1523312*

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The first step in characterizing any chemical compound is its unambiguous identification. The IUPAC International Chemical Identifier (InChI) and its condensed, fixed-length version, the InChI Key, are non-proprietary identifiers that provide a unique digital signature for a chemical structure. An InChI Key is a 27-character string that serves as a precise, computer-searchable representation of a chemical substance.

In a typical workflow, the provided InChI Key would be used to retrieve the compound's structural information and associated data from chemical databases like PubChem, ChEBI, or commercial inventories. This would include its IUPAC name, molecular formula, molecular weight, and key physicochemical properties.

Table 1: Hypothetical Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₄ H ₂₃ FN ₄ O ₃	N/A
Molecular Weight	446.5 g/mol	N/A
XLogP3	3.2	N/A
Hydrogen Bond Donors	1	N/A
Hydrogen Bond Acceptors	5	N/A
Rotatable Bonds	4	N/A
Topological Polar Surface Area	83.5 Å ²	N/A

Section 2: Mechanism of Action and Biological Pathways

Understanding a compound's mechanism of action (MoA) is critical for its development as a therapeutic agent. For instance, the well-characterized drug Olaparib (InChIKey: ZBNZXTGUTAYRHI-UHFFFAOYSA-N) is a poly (ADP-ribose) polymerase (PARP) inhibitor.^[1] PARP enzymes are crucial for repairing single-strand breaks in DNA.^[2] In cancer cells with mutations in the BRCA1 or BRCA2 genes, the homologous recombination repair pathway for double-strand DNA breaks is deficient.^[2] By inhibiting PARP, Olaparib leads to an accumulation of single-strand breaks, which then cause double-strand breaks during DNA replication.^{[2][3]} In BRCA-deficient cells, these double-strand breaks cannot be efficiently repaired, leading to cell death—a concept known as synthetic lethality.^[4]

Visualizing the PARP Inhibition Pathway

The following diagram illustrates the mechanism of action of a PARP inhibitor in cancer cells with deficient homologous recombination repair.



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Caption: Mechanism of PARP inhibition leading to synthetic lethality.

Section 3: Experimental Protocols for Characterization

A comprehensive characterization of a novel compound involves a battery of in vitro and in vivo assays.

In Vitro Characterization

Objective: To determine the biochemical and cellular activity of the compound.

Protocol: PARP1 Enzyme Inhibition Assay

- Reagents and Materials: Recombinant human PARP1 enzyme, activated DNA, NAD⁺, biotinylated NAD⁺, streptavidin-coated plates, anti-PARP1 antibody, HRP-conjugated secondary antibody, TMB substrate.
- Procedure:
 1. Coat streptavidin plates with biotinylated NAD⁺.
 2. In a separate reaction plate, incubate PARP1 enzyme with activated DNA and varying concentrations of the test compound (e.g., from 1 nM to 100 μM).
 3. Initiate the PARPylation reaction by adding NAD⁺.
 4. Transfer the reaction mixture to the coated plates to capture the poly(ADP-ribose)ated products.
 5. Detect the captured products using an anti-PARP1 antibody and a colorimetric substrate.
 6. Measure absorbance at 450 nm.
- Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the PARP1 enzymatic activity.

Cell-Based Assays

Objective: To assess the compound's effect on cell viability and DNA damage in relevant cancer cell lines.

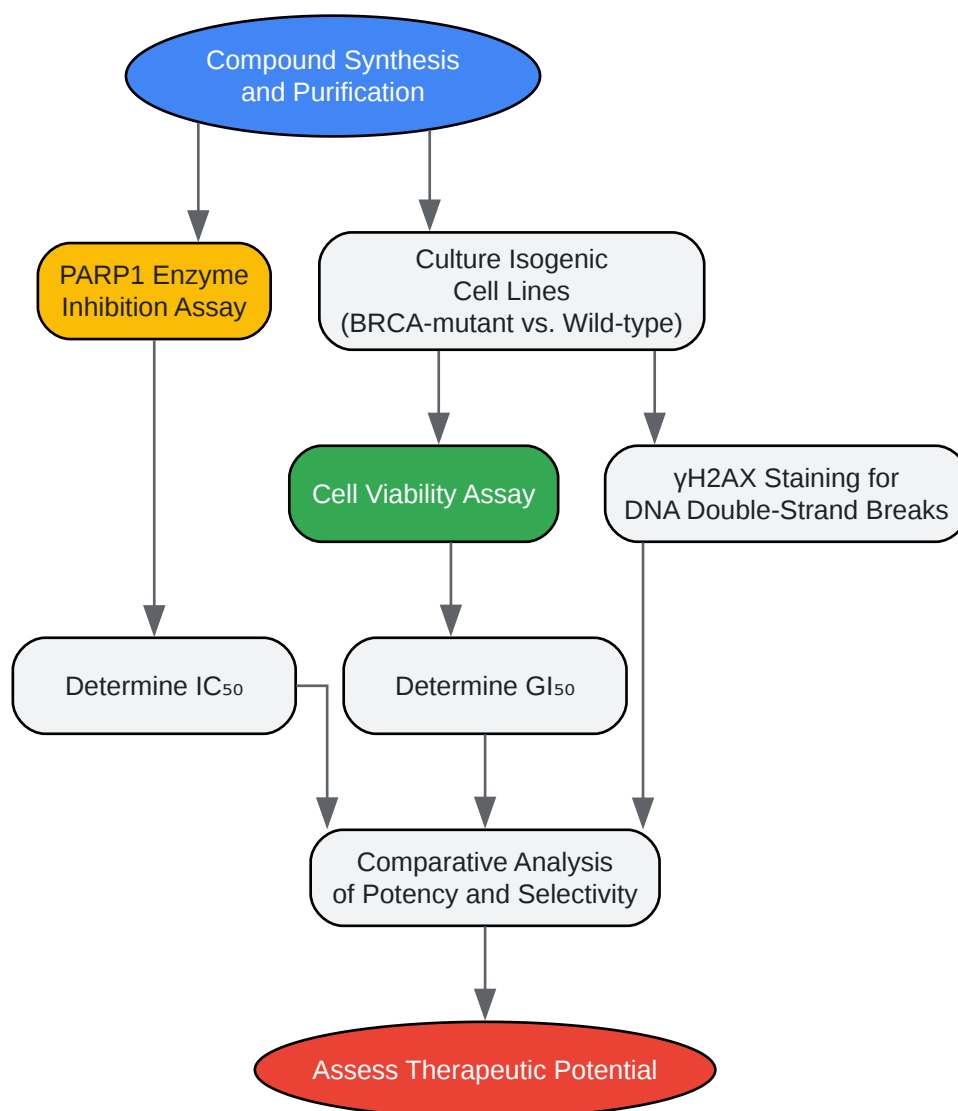
Protocol: Cell Viability Assay in BRCA-mutant and Wild-type Cell Lines

- Cell Lines: Use a pair of isogenic cell lines, such as U2OS-BRCA2 knockout and U2OS-wild type, to directly assess the impact of BRCA status.

- Procedure:
 1. Seed cells in 96-well plates and allow them to adhere overnight.
 2. Treat cells with a serial dilution of the test compound for 72 hours.
 3. Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
 4. Measure fluorescence to quantify the number of viable cells.
- Data Analysis: Determine the GI_{50} (concentration for 50% growth inhibition) for each cell line. A significantly lower GI_{50} in the BRCA-mutant line indicates selective activity.

Visualizing the Experimental Workflow

The following diagram outlines the workflow for the in vitro and cell-based characterization of a potential PARP inhibitor.



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Caption: Workflow for the preclinical evaluation of a PARP inhibitor.

Section 4: Resistance Mechanisms

A critical aspect of drug development is understanding potential mechanisms of resistance. For PARP inhibitors, several resistance mechanisms have been identified, including:

- Secondary mutations in BRCA1/2: These mutations can restore the open reading frame and produce a functional protein, thereby reactivating homologous recombination.[5]

- Upregulation of drug efflux pumps: Increased expression of transporters like P-glycoprotein can reduce the intracellular concentration of the drug.[6]
- Stabilization of replication forks: This prevents the collapse of replication forks and the formation of double-strand breaks.[7]

Section 5: Clinical Development and Regulatory Status

The clinical development of a drug like Olaparib involves multiple phases of clinical trials to evaluate its safety and efficacy.[8] Olaparib was first approved by the FDA in 2014 for the treatment of advanced ovarian cancer in patients with germline BRCA mutations.[9] Since then, its indications have expanded to include certain types of breast, pancreatic, and prostate cancers.[9][10][11] Clinical trials such as OlympiA have demonstrated the benefit of Olaparib in the adjuvant setting for high-risk early breast cancer.[10][12]

Conclusion

The characterization of a novel chemical entity, identified by a unique InChI Key, is a systematic process that begins with its identification and physicochemical profiling, followed by a thorough investigation of its mechanism of action, efficacy, and safety. While the provided InChI Key MIXBXJZVCUVVCI-UHFFFAOYSA-N could not be resolved to a known compound, the principles and methodologies outlined in this guide provide a robust framework for the characterization of novel therapeutic agents, particularly those targeting DNA repair pathways in cancer. The journey from a chemical structure to a clinically approved drug is a complex, multi-faceted endeavor that relies on rigorous scientific investigation and a deep understanding of the underlying biology of the disease.

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